(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl ether group, a nitrophenyl group, and an oxazole ring. These structural features contribute to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyl ether.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of a suitable aromatic precursor using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Final Coupling Reaction: The final step involves the coupling of the benzyl ether and nitrophenyl intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: can be compared with similar compounds such as:
- (2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE .
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their reactivity and applications.
Properties
Molecular Formula |
C23H16N2O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(4Z)-2-(3-nitrophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16N2O5/c26-23-21(24-22(30-23)18-7-4-8-19(14-18)25(27)28)13-16-9-11-20(12-10-16)29-15-17-5-2-1-3-6-17/h1-14H,15H2/b21-13- |
InChI Key |
LDWSPYIWKYDVPQ-BKUYFWCQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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